molecular formula C25H21FN4O B3886063 [4-(4-Fluorophenyl)piperazin-1-yl][2-(pyridin-3-yl)quinolin-4-yl]methanone

[4-(4-Fluorophenyl)piperazin-1-yl][2-(pyridin-3-yl)quinolin-4-yl]methanone

Cat. No.: B3886063
M. Wt: 412.5 g/mol
InChI Key: HNXFEUTUGUBJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-Fluorophenyl)piperazin-1-yl][2-(pyridin-3-yl)quinolin-4-yl]methanone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a quinoline moiety through a methanone linkage. The unique structural features of this compound make it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Fluorophenyl)piperazin-1-yl][2-(pyridin-3-yl)quinolin-4-yl]methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

[4-(4-Fluorophenyl)piperazin-1-yl][2-(pyridin-3-yl)quinolin-4-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted phenyl derivatives with various nucleophiles.

Mechanism of Action

The mechanism of action of [4-(4-Fluorophenyl)piperazin-1-yl][2-(pyridin-3-yl)quinolin-4-yl]methanone involves the inhibition of monoacylglycerol lipase (MAGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, the compound increases the levels of 2-AG, which in turn activates cannabinoid receptors CB1 and CB2. This activation leads to various physiological effects, including modulation of mood, appetite, pain, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(4-Fluorophenyl)piperazin-1-yl][2-(pyridin-3-yl)quinolin-4-yl]methanone is unique due to its specific structural configuration, which allows for selective inhibition of MAGL and modulation of the endocannabinoid system. This specificity makes it a valuable compound for research in neuropharmacology and therapeutic development .

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(2-pyridin-3-ylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O/c26-19-7-9-20(10-8-19)29-12-14-30(15-13-29)25(31)22-16-24(18-4-3-11-27-17-18)28-23-6-2-1-5-21(22)23/h1-11,16-17H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXFEUTUGUBJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-Fluorophenyl)piperazin-1-yl][2-(pyridin-3-yl)quinolin-4-yl]methanone
Reactant of Route 2
Reactant of Route 2
[4-(4-Fluorophenyl)piperazin-1-yl][2-(pyridin-3-yl)quinolin-4-yl]methanone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
[4-(4-Fluorophenyl)piperazin-1-yl][2-(pyridin-3-yl)quinolin-4-yl]methanone
Reactant of Route 4
Reactant of Route 4
[4-(4-Fluorophenyl)piperazin-1-yl][2-(pyridin-3-yl)quinolin-4-yl]methanone
Reactant of Route 5
Reactant of Route 5
[4-(4-Fluorophenyl)piperazin-1-yl][2-(pyridin-3-yl)quinolin-4-yl]methanone
Reactant of Route 6
Reactant of Route 6
[4-(4-Fluorophenyl)piperazin-1-yl][2-(pyridin-3-yl)quinolin-4-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.